(3-Methyl-1,2,4-oxadiazol-5-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
(3-Methyl-1,2,4-oxadiazol-5-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the oxadiazole ring through a cyclization reaction involving a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2,4-oxadiazol-5-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-1,2,4-oxadiazol-5-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways. Research is ongoing to explore its efficacy and safety in various therapeutic areas .
Industry
In industry, the compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. This makes it valuable in fields like materials science and nanotechnology .
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular function and overall physiological responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical reactivity.
Fluorophenyl pyrrolidine derivatives: These compounds have similar structural motifs and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
What sets (3-Methyl-1,2,4-oxadiazol-5-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate apart is its unique combination of the oxadiazole and pyrrolidine rings, along with the presence of a fluorophenyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4/c1-9-17-13(23-18-9)8-22-15(21)10-6-14(20)19(7-10)12-4-2-11(16)3-5-12/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOUGEHYOBIECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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